molecular formula C10H12N4Na3O13P3 B3030782 2'-Deoxyinosine-5'-triphosphate trisodium salt CAS No. 95648-77-4

2'-Deoxyinosine-5'-triphosphate trisodium salt

Cat. No.: B3030782
CAS No.: 95648-77-4
M. Wt: 558.11
InChI Key: FHYSVBOUQFJKCI-PWDLANNDSA-K
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Description

2’-Deoxyinosine-5’-triphosphate trisodium salt is a synthetic nucleotide analog. It is a stable compound often used in various biochemical and molecular biology applications. The compound is known for its role in studies involving DNA and RNA, particularly in processes such as nitrosative deamination .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyinosine-5’-triphosphate trisodium salt, also known as dITP, is DNA. It is used by cells for the synthesis of DNA with the help of DNA polymerase .

Mode of Action

dITP is formed by nitrosative deamination processes that deaminate adenosine in DNA and RNA . It interacts with its targets by being incorporated into the DNA structure during the replication process .

Biochemical Pathways

The biochemical pathway affected by dITP is the DNA synthesis pathway. During DNA replication, dITP is incorporated into the growing DNA strand by DNA polymerase . This can lead to mutations, as dITP is a non-standard nucleotide.

Result of Action

The incorporation of dITP into DNA can result in mutations, as it is a non-standard nucleotide. This can potentially lead to errors in DNA replication and transcription, affecting the function of genes and proteins .

Action Environment

The action of dITP is influenced by the cellular environment. Factors such as the presence of DNA polymerase, the rate of DNA replication, and the balance of other deoxynucleotides can all affect the incorporation of dITP into DNA. Additionally, the stability of dITP can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

2’-Deoxyinosine-5’-triphosphate trisodium salt may be formed by nitrosative deamination processes such as those that deaminate adenosine in DNA and RNA . This compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2’-Deoxyinosine-5’-triphosphate trisodium salt vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .

Metabolic Pathways

2’-Deoxyinosine-5’-triphosphate trisodium salt is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves the deamination of adenosine in DNA and RNA. This process can be achieved through nitrosative deamination, where nitrous acid or related compounds are used to remove the amino group from adenosine, resulting in the formation of inosine derivatives .

Industrial Production Methods: Industrial production of 2’-Deoxyinosine-5’-triphosphate trisodium salt typically involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, making the compound suitable for commercial and research purposes .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyinosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce modified nucleotides with different functional groups .

Scientific Research Applications

2’-Deoxyinosine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2’-Deoxyadenosine-5’-triphosphate sodium salt
  • 2’-Deoxycytidine-5’-triphosphate disodium salt
  • 2’-Deoxyuridine-5’-triphosphate sodium salt

Comparison: 2’-Deoxyinosine-5’-triphosphate trisodium salt is unique due to its specific role in nitrosative deamination studies. Unlike other nucleotide analogs, it is particularly useful in understanding the effects of deamination on DNA and RNA. Its stability and reactivity make it a valuable tool in various research applications .

Properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYSVBOUQFJKCI-PWDLANNDSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95648-77-4
Record name Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxyinosine-5'-triphosphate trisodium salt
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